
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as pyridinecarboxamides, tetrazole groups, and trifluoromethyl substituents. These structural features are commonly found in compounds with potential biological activities, including antifungal, antiallergic, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrazoles or pyridines. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and bioassaying them against phytopathogenic fungi . Another example is the TBTU-mediated synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which is performed at room temperature in acetonitrile . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined to assess its inhibition on cancer cell proliferation . Similarly, the structure of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was elucidated, showing a pincer-type tricationic compound with strong N–H⋯O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with biological targets or participation in catalytic cycles. For instance, the molecular docking analysis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids with the cyclooxygenase enzyme suggests a probable binding model, indicating potential anti-inflammatory activity . Additionally, the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides leads to the formation of various derivatives, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often inferred from their molecular structures and functional groups. For example, the presence of trifluoromethyl groups can significantly affect the lipophilicity and metabolic stability of the compounds . The tetrazole moiety is a bioisostere for the carboxyl group and can impart unique physicochemical properties, such as acidity and the ability to form hydrogen bonds . The pyridinecarboxamide structure is a common motif in drug design due to its ability to engage in various non-covalent interactions .
科学的研究の応用
Antiallergic Agents
Researchers have investigated derivatives of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a related class of compounds, for their antiallergic activities. These studies found that specific substituents on the benzene and pyridine rings significantly influence antiallergic activity in rat models. For instance, one compound in this series showed promising results as a potential clinically useful antiallergic agent due to its high potency in comparison to disodium cromoglycate (DSCG) (Honma et al., 1983).
Glycine Transporter 1 Inhibitors
Another research direction involves the identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. A specific compound was identified as a structurally diverse backup compound using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. This compound demonstrated potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid glycine levels in rats, indicating potential for CNS-related therapeutic applications (Yamamoto et al., 2016).
Material Science Applications
In material science, the synthesis of new aromatic diacid monomers containing pyridine units has been reported. These monomers were used to prepare pyridine-containing polybenzimidazoles via polycondensation. The resulting polymers exhibited excellent solubility, good thermal stabilities, and high thermal resistance, suggesting their usefulness in high-performance materials (Ma et al., 2010).
Antifungal Activities
Synthetic efforts have led to the creation of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. These compounds were evaluated for antifungal activities against various phytopathogenic fungi, showing that some derivatives exhibited moderate antifungal activities. This highlights the potential of such compounds in developing new antifungal agents (Wu et al., 2012).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds showed promising cytotoxic activities against cancer cell lines and significant 5-lipoxygenase inhibition, indicating their potential in cancer and inflammation-related therapy (Rahmouni et al., 2016).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)26-12-5-3-11(4-6-12)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTUOCXHSOYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)
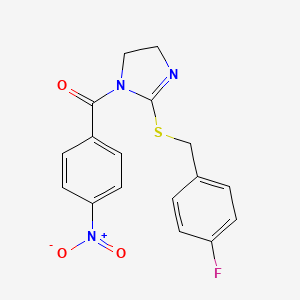
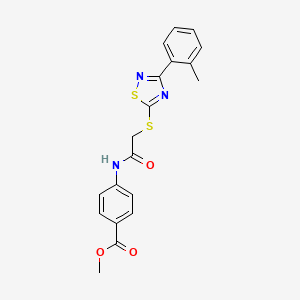
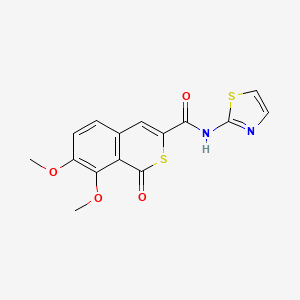
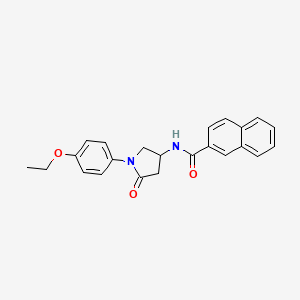
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)
![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)
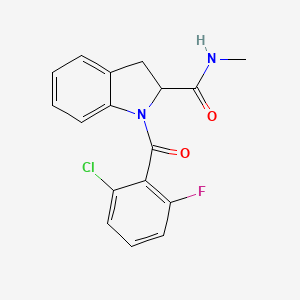
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)